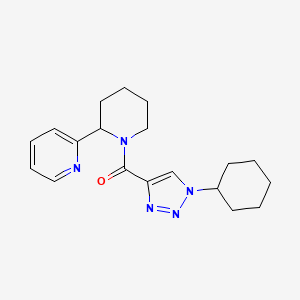
(1-Cyclohexyltriazol-4-yl)-(2-pyridin-2-ylpiperidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-Cyclohexyltriazol-4-yl)-(2-pyridin-2-ylpiperidin-1-yl)methanone is a complex organic compound that features a triazole ring, a piperidine ring, and a pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1-Cyclohexyltriazol-4-yl)-(2-pyridin-2-ylpiperidin-1-yl)methanone typically involves a multi-step process. One common method is the “Click” chemistry approach, which involves the copper(I)-catalyzed azide-alkyne cycloaddition reaction. This method is favored for its efficiency and high yield .
Starting Materials: The synthesis begins with the preparation of the azide and alkyne precursors.
Reaction Conditions: The azide and alkyne are reacted in the presence of a copper(I) catalyst, often copper sulfate and sodium ascorbate, in an aqueous medium.
Product Isolation: The resulting triazole product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Analyse Chemischer Reaktionen
Types of Reactions
(1-Cyclohexyltriazol-4-yl)-(2-pyridin-2-ylpiperidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the triazole or piperidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
(1-Cyclohexyltriazol-4-yl)-(2-pyridin-2-ylpiperidin-1-yl)methanone has a wide range of applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in cancer treatment due to its ability to inhibit tubulin polymerization.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Material Science: It is used in the development of new materials with unique properties, such as corrosion inhibitors and photostabilizers.
Wirkmechanismus
The mechanism of action of (1-Cyclohexyltriazol-4-yl)-(2-pyridin-2-ylpiperidin-1-yl)methanone involves its interaction with specific molecular targets. For instance, in cancer treatment, it binds to the colchicine binding site of tubulin, inhibiting its polymerization and thus disrupting cell division . This leads to apoptosis or programmed cell death in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1-Benzyl-1H-1,2,3-triazol-4-yl)-(piperazin-1-yl)methanone: Similar in structure but with a benzyl group instead of a cyclohexyl group.
(1-Alkyl/aryl-1H-1,2,3-triazol-4-yl)methyl phosphinates: These compounds feature a phosphinate group instead of a piperidine ring.
Uniqueness
The uniqueness of (1-Cyclohexyltriazol-4-yl)-(2-pyridin-2-ylpiperidin-1-yl)methanone lies in its combination of a triazole ring with both a piperidine and a pyridine ring, which imparts distinct chemical and biological properties
Eigenschaften
IUPAC Name |
(1-cyclohexyltriazol-4-yl)-(2-pyridin-2-ylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O/c25-19(17-14-24(22-21-17)15-8-2-1-3-9-15)23-13-7-5-11-18(23)16-10-4-6-12-20-16/h4,6,10,12,14-15,18H,1-3,5,7-9,11,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCWNIAWRLOOVCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C=C(N=N2)C(=O)N3CCCCC3C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-[7,7-dimethyl-5-(pyridin-3-ylmethylamino)-6,8-dihydro-5H-quinazolin-2-yl]piperidin-4-ol](/img/structure/B5985272.png)
![N-[5-(1,3-benzodioxol-5-yl)-1,3,4-thiadiazol-2-yl]-N'-(4-ethoxyphenyl)urea](/img/structure/B5985280.png)
![N-[2-(6-oxo-1,6-dihydropyrimidin-4-yl)ethyl]-4,5,6,7-tetrahydro-2H-indazole-3-carboxamide](/img/structure/B5985288.png)
![N-[2-(pyridin-2-ylmethyl)-3,4-dihydro-1H-isoquinolin-7-yl]oxolane-2-carboxamide](/img/structure/B5985297.png)
![2-(dimethylamino)-N-[1-(2-phenylethyl)piperidin-3-yl]benzamide](/img/structure/B5985302.png)
![3-{2-[4-(2-fluorobenzyl)-1,4-diazepan-1-yl]-2-oxoethyl}-4-methyl-2-piperazinone](/img/structure/B5985308.png)
![N-[1-methyl-2-(1H-1,2,4-triazol-1-yl)ethyl]-6-[4-(trifluoromethyl)phenyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B5985313.png)
![(5E)-2-[(2-chlorophenyl)amino]-5-[4-(diethylamino)benzylidene]-1,3-thiazol-4(5H)-one](/img/structure/B5985314.png)
![4-[(1-methylimidazol-2-yl)methyl]-N-(1,3,4-thiadiazol-2-yl)piperazine-1-carboxamide](/img/structure/B5985321.png)
![1-(2-methylphenyl)-4-(1-{5-[(methylthio)methyl]-2-furoyl}-3-piperidinyl)piperazine](/img/structure/B5985328.png)
![N'-{[1-(4-chlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-2-nitrobenzohydrazide](/img/structure/B5985334.png)

![1-[(5-ethyl-2-furyl)methyl]-N-[4-(2-methyl-1H-imidazol-1-yl)phenyl]prolinamide](/img/structure/B5985361.png)
![N-[3-(1H-pyrazol-1-yl)phenyl]-1-(tetrahydro-2H-thiopyran-4-yl)-3-piperidinecarboxamide](/img/structure/B5985370.png)
